molecular formula C22H13Cl2NO2S B11680446 3-chloro-N-(4-chlorophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]benzamide

3-chloro-N-(4-chlorophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]benzamide

Cat. No.: B11680446
M. Wt: 426.3 g/mol
InChI Key: SCGKBQVRUNOTFJ-MOSHPQCFSA-N
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Description

3-chloro-N-(4-chlorophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of a benzothiophene moiety, which is a sulfur-containing heterocycle, and a chlorinated phenyl group. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-chlorophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]benzamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.

    Amidation: The final step involves the formation of the amide bond between the benzothiophene core and the chlorinated phenyl group. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific proteins or enzymes, thereby modulating their activity. The benzothiophene moiety could interact with hydrophobic pockets in proteins, while the chlorinated phenyl groups may enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-chlorophenyl)-N-methylbenzamide
  • 3-chloro-N-(4-chlorophenyl)-N-(3-oxo-1-benzothiophen-2-yl)benzamide

Uniqueness

The presence of the (Z)-configuration and the specific substitution pattern on the benzothiophene and phenyl rings make 3-chloro-N-(4-chlorophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]benzamide unique. This configuration may impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H13Cl2NO2S

Molecular Weight

426.3 g/mol

IUPAC Name

3-chloro-N-(4-chlorophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzamide

InChI

InChI=1S/C22H13Cl2NO2S/c23-15-8-10-17(11-9-15)25(22(27)14-4-3-5-16(24)12-14)13-20-21(26)18-6-1-2-7-19(18)28-20/h1-13H/b20-13-

InChI Key

SCGKBQVRUNOTFJ-MOSHPQCFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/N(C3=CC=C(C=C3)Cl)C(=O)C4=CC(=CC=C4)Cl)/S2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN(C3=CC=C(C=C3)Cl)C(=O)C4=CC(=CC=C4)Cl)S2

Origin of Product

United States

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